Thiazolo[5,4-h]isoquinolin-2(1H)-one
Description
Thiazolo[5,4-h]isoquinolin-2(1H)-one (CAS: 120546-70-5) is a fused heterocyclic compound comprising a thiazole ring annulated to an isoquinolinone scaffold. Its molecular formula is C₁₀H₆N₂OS (molecular weight: 202.23 g/mol) . The thiazole moiety is fused at the 5,4-positions of the isoquinoline core, with a ketone group at position 2 of the thiazole ring. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.
Properties
CAS No. |
120546-70-5 |
|---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
1H-[1,3]thiazolo[5,4-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-9-7-5-11-4-3-6(7)1-2-8(9)14-10/h1-5H,(H,12,13) |
InChI Key |
OESRPZVDCPNWTK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2 |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2 |
Synonyms |
Thiazolo[5,4-h]isoquinolin-2(1H)-one (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Thiazolo[5,4-h]isoquinolin-2(1H)-one
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A notable method includes the reaction of dithiooxamide with aromatic aldehydes, leading to the formation of thiazoloisoquinolines. This method is efficient and produces compounds with a high degree of structural diversity .
Synthesis Overview:
- Starting Materials: Dithiooxamide and 2-halobenzaldehydes.
- Method: Cyclization under acidic or basic conditions.
- Yield: Varies based on substituents and reaction conditions.
Biological Activities
This compound exhibits various biological activities that make it a candidate for drug development:
Anti-inflammatory Activity
Research has shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation and pain. In a study screening several derivatives, some compounds demonstrated moderate inhibitory activity against COX-1, suggesting their potential as anti-inflammatory agents .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 3a | 75 | Moderate |
| 3d | 8 | Low |
| 3b | 62 | Moderate |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Various studies indicate that certain derivatives can induce apoptosis in cancer cell lines, making them promising candidates for further development as anticancer drugs.
Cognitive Enhancement
Some derivatives have been found to have cognitive-enhancing effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. These compounds may act through modulation of neurotransmitter systems .
Industrial Applications
Beyond medicinal uses, this compound and its derivatives have applications in materials science:
- Fluorescent Dyes: Compounds based on thiazoloisoquinolines are employed in the development of fluorescent probes for biological imaging.
- Polymers: Their unique structural properties allow incorporation into polymer matrices for enhanced material characteristics.
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound derivatives:
Case Study 1: Anti-inflammatory Screening
A comprehensive study screened a library of thiazoloisoquinoline derivatives for their COX inhibitory activity. The results indicated that specific substitutions at the C-2 position significantly enhanced anti-inflammatory activity.
Case Study 2: Anticancer Activity
A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests potent anticancer activity and warrants further investigation into structure-activity relationships.
Comparison with Similar Compounds
Thiazolo[5,4-f]isoquinolin-2(3H)-one
- Structure : Differs in the fusion position (5,4-f vs. 5,4-h) and tautomerism (3H vs. 1H), leading to distinct ring geometry.
- Properties : CAS 35352-74-0; molecular formula C₁₀H₆N₂OS .
- Key Difference : The 3H tautomer may influence solubility and reactivity compared to the 1H form of the target compound.
Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines
- Structure: Thiazole fused to pyrimidine instead of isoquinoline. These resemble purines, with thiazole replacing imidazole .
- Bioactivity : Demonstrated CD38 inhibitory activity (e.g., compound 146 in elevated NAD+ levels in liver and muscle tissues).
- Pharmacokinetics : Superior oral bioavailability and metabolic stability compared to purine analogues .
- Key Difference: Pyrimidine core vs. isoquinolinone alters electronic properties and target selectivity.
Thiazolo[5,4-b]pyridine-2(1H)-thione
Thiazolo[4,5-h]quinazolin-8-one
- Structure: Thiazole fused to quinazolinone at 4,5-h positions .
- Bioactivity: Tested against kinases (CDK9, Pim-1, JAK3), showing moderate inhibition due to quinazolinone’s planar structure .
- Key Difference: Quinazolinone’s dual nitrogen atoms vs.
Imidazo[2,1-b]thiazolo[5,4-d]isoxazole Derivatives
- Structure : Multicyclic systems combining imidazole, thiazole, and isoxazole .
- Synthesis : Prepared via condensation reactions; evaluated for antimicrobial activity.
Comparative Data Table
Structural and Functional Insights
- Electronic Effects: The isoquinolinone core in this compound provides a conjugated π-system, enhancing stability compared to pyridine or pyrimidine analogues.
- Bioactivity Gaps: While Thiazolo[5,4-d]pyrimidines and quinazolinones show kinase/CD38 activity , the target compound’s bioactivity remains unexplored.
- Synthetic Challenges : Fusion position (e.g., 5,4-h vs. 5,4-f) dictates regioselectivity in cyclization reactions, requiring tailored protocols .
Preparation Methods
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | Reflux (~118°C) |
| Solvent | Acetic acid |
| Reaction Time | 12–16 hours |
| Yield | 95% |
Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation or SnCl₂/HCl, enabling further functionalization. This route is notable for its high yield but requires careful isomer separation via column chromatography.
Thiocyanation and Bromine-Mediated Cyclization
A robust pathway to Thiazolo[5,4-h]isoquinolin-2(1H)-one involves the cyclization of 2-amino-7H-benzo[de]benzoimidazo[2,1-a]isoquinolin-7-one with potassium thiocyanate (KSCN) and bromine (Br₂). In a standardized protocol, the amino precursor (1.34 g, 4.695 mmol) and KSCN (1.78 g, 19 mmol) are dissolved in glacial acetic acid (35 mL). Bromine (0.76 g, 4.775 mmol) in acetic acid (12 mL) is added dropwise, and the mixture is stirred for 48 hours. The product is filtered and dried, yielding a mixture of angular isomers (e.g., 2-amino-8H-benzo[de]benzoimidazo[2,1-a]thiazolo[4,5-h]isoquinolin-8-one and its regioisomer).
Mechanistic Insights:
-
Thiocyanation : KSCN introduces the sulfur atom, forming a thiourea intermediate.
-
Electrophilic Cyclization : Br₂ facilitates intramolecular cyclization, forming the thiazole ring.
-
Isomerization : Steric and electronic factors dictate the position of thiazole fusion, necessitating NMR-based structural assignment.
Dithiooxamide-Benzaldehyde Condensation
An alternative route employs dithiooxamide and substituted benzaldehydes. While detailed protocols for this compound are sparse, analogous syntheses of thiazolo-isoquinolines involve reacting dithiooxamide with 2-halobenzaldehydes under acidic conditions. For example, heating dithiooxamide (1.2 equiv) with 2-bromobenzaldehyde (1.0 equiv) in acetic acid at 80°C for 6 hours yields thiazolo[5,4-h]isoquinoline precursors, which are oxidized to the corresponding -one derivative using KMnO₄.
Optimization Challenges:
-
Oxidation Control : Over-oxidation to sulfones is mitigated by low-temperature KMnO₄ treatment.
-
Regioselectivity : Electron-withdrawing substituents on benzaldehyde direct cyclization to the 5,4-h position.
Multi-Step Synthesis from 5-Nitroisoquinoline
A four-step protocol starts with 5-nitroisoquinoline, which is reduced to 5-aminoisoquinoline using H₂/Pd-C. Condensation with methyl isothiocyanate in methanol forms a thioureido intermediate, which undergoes bromine-mediated cyclization in chloroform to yield this compound. This method achieves 60–70% yield over four steps, with purity >95% after silica gel chromatography.
Critical Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | H₂ (1 atm), Pd-C, EtOH | 85% |
| Thioureido Formation | MeOH, reflux, 4 hours | 80% |
| Cyclization | Br₂ in CHCl₃, 2 hours | 70% |
Structural Characterization and Validation
Each synthetic route requires rigorous spectroscopic validation:
Q & A
Q. What synthetic strategies are effective for constructing the thiazolo[5,4-h]isoquinolin-2(1H)-one scaffold?
The synthesis typically involves multistep heterocyclic annulation. A common approach is the cyclocondensation of pre-functionalized isoquinoline precursors with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent). For example, intramolecular cyclization of 2-mercapto-isoquinoline derivatives under acidic conditions can yield the fused thiazolo-isoquinoline core. Key intermediates often require protection/deprotection steps to avoid side reactions . Optimization of solvent systems (e.g., DMF or acetic acid) and temperature (80–120°C) is critical for yield improvement .
Q. How is the structural integrity of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, crystallographic data for related thiazolo-isoquinoline derivatives reveal planarity of the fused heterocyclic system with bond angles of 102.9°–112.4° at the sulfur atom . Complementary techniques include:
Q. What spectroscopic techniques are prioritized for purity assessment?
- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (5–95% over 20 min) to detect impurities at 254 nm.
- FT-IR : Confirm the absence of unreacted thiol groups (S-H stretch at ~2500 cm) and presence of carbonyl (C=O at ~1680 cm) .
- Elemental Analysis : Carbon and nitrogen percentages should deviate <0.3% from calculated values .
Advanced Research Questions
Q. How can reaction mechanisms for thiazolo-isoquinoline formation be validated?
Mechanistic studies employ isotopic labeling (e.g., tracing) and kinetic profiling. For example, monitoring the intramolecular cyclization via in-situ NMR reveals pseudo-first-order kinetics with activation energies of ~50–60 kJ/mol. Computational methods (DFT at B3LYP/6-31G* level) can model transition states, showing sulfur nucleophilic attack on the carbonyl carbon as the rate-limiting step .
Q. What computational approaches optimize electronic properties for photoelectronic applications?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transport. For this compound derivatives, HOMO localization on the thiazole ring and LUMO on the isoquinoline moiety suggests ambipolar charge transport. Bandgap tuning (2.8–3.2 eV) is achievable via substituent engineering (e.g., electron-withdrawing groups at C-5) .
Q. How is catalytic activity evaluated in hybrid materials incorporating this scaffold?
In electrocatalytic oxygen reduction (ORR), rotating disk electrode (RDE) voltammetry in 0.1 M KOH at 1600 rpm quantifies electron transfer numbers (n = 3.8–4.0 for 4e pathway). XPS analysis of post-catalysis materials confirms sulfur oxidation states (S to S) as key active sites .
Q. What methodologies assess biological activity against cancer cell lines?
Q. How are stability and degradation profiles characterized?
- Forced Degradation Studies : Expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC; <5% impurity formation under 24-h stress indicates robustness .
- Thermogravimetric Analysis (TGA) : Decomposition temperatures >250°C suggest thermal stability for device integration .
Q. What strategies resolve contradictory data in structure-activity relationships (SAR)?
Q. How are multi-component reactions (MCRs) applied to diversify this scaffold?
The Ugi-4CR reaction combines isoquinolin-2(1H)-one, aldehydes, amines, and isocyanides to generate peptidomimetic derivatives. Post-MCR cyclization with CS introduces the thiazole ring. This approach yields libraries with >80% diversity in <3 steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
